REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([CH:7]=O)[C:4]([CH:9]=[O:10])=[CH:3][CH:2]=1.[C:11]([C:16]1[CH:21]=[CH:20][C:19]([N:22]=C=O)=[CH:18][CH:17]=1)([O:13][CH2:14][CH3:15])=[O:12]>C(Cl)(Cl)Cl>[O:10]=[C:9]1[C:4]2[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH2:7][N:22]1[C:19]1[CH:18]=[CH:17][C:16]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:21][CH:20]=1
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Name
|
|
Quantity
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17.54 g
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Type
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reactant
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Smiles
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C1=CC=C(C(=C1)C=O)C=O
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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C(=O)(OCC)C1=CC=C(C=C1)N=C=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution is then evaporated to dryness when a solid residue
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Type
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CUSTOM
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Details
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is obtained
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Type
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CUSTOM
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Details
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The crude 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid, ethyl ester is triturated with isopropyl ether
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Type
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CUSTOM
|
Details
|
recrystallized from CH2Cl2 --isopropyl ether (1:1, 300 ml)
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Type
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CUSTOM
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Details
|
to give white solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(CC2=CC=CC=C12)C1=CC=C(C(=O)OCC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |